6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-1-methyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c1-17-12(5-3-9(7-16)13(17)18)8-2-4-10(14)11(15)6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPAICQTIJGREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C(C1=O)C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent nitrile formation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., Cl, CN) at the 6-position enhance thermal stability, as seen in compound 3ch (mp 178–181°C) versus 3cf (mp 226–229°C) with a 4-cyanophenyl group . Hydroxyl or methoxy groups (e.g., 21 and 3cf) increase polarity, reflected in higher melting points (>300°C) .
Synthetic Efficiency :
- Yields vary significantly with substituent complexity. For example, 3ch (59% yield) has multiple chloro groups, while 3cc (98% yield) with methoxy substituents demonstrates higher synthetic efficiency .
Biological Activity
6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. With a molecular formula of C13H8Cl2N2O and a molecular weight of 279.12 g/mol, this compound features a pyridine ring substituted with a dichlorophenyl group and a carbonitrile moiety. This article delves into its biological activity, synthesis, potential applications, and comparative analysis with related compounds.
Antimicrobial Activity
The compound has shown effectiveness against several microbial strains. The following table summarizes its antimicrobial activity compared to similar compounds:
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Moderate against Gram-positive bacteria | |
| 6-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Stronger against Gram-negative bacteria | |
| 6-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Exhibits broad-spectrum antimicrobial activity |
While specific mechanisms for this compound are not well-documented, related compounds have been studied for their calcium channel blocking activity , antioxidant properties , and enzyme inhibition . These mechanisms may provide insights into the potential actions of this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyridine ring.
- Introduction of the dichlorophenyl group.
- Addition of the carbonitrile moiety.
The detailed synthetic route remains proprietary in many cases but generally follows established organic synthesis protocols.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C13H8Cl2N2O | Dichlorophenyl group enhances bioactivity |
| 6-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | C13H8ClFNO | Contains fluorine; potential for different biological interactions |
| 6-Methyl-2-oxo-1,4-diphenylpyridine-3-carbonitrile | C15H12N2O | More complex structure; varied pharmacological profiles |
Q & A
Q. What are the common synthetic routes for preparing 6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step pathways, such as:
- Cyclocondensation : Reacting β-ketoesters/acetophenones with aldehydes and ammonium acetate in ethanol under reflux (10–20 hours). For example, 6-(4-bromophenyl) analogs achieve yields of 60–85% under these conditions .
- Functional Group Modifications : Post-cyclization steps like nucleophilic substitutions or oxidations to introduce specific groups (e.g., trifluoromethyl via trifluoromethyl iodide) .
Q. Optimization Strategies :
| Parameter | Impact on Yield | Example from Literature |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF) improve solubility of intermediates | Crystallization in DMF/ethanol (1:2) yields pure product |
| Catalyst | Ammonium acetate facilitates cyclization; excess (8 mmol) enhances reaction rate | |
| Temperature | Reflux (~78°C for ethanol) ensures complete cyclization; lower temps lead to incomplete reactions |
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers look for?
Methodological Answer: Critical techniques include:
- IR Spectroscopy : Detects functional groups (e.g., nitrile stretch at ~2220 cm⁻¹, carbonyl at ~1640–1650 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Signals for aromatic protons (6.7–7.7 ppm), methyl groups (1.4 ppm for –CH3), and oxo protons (10–12 ppm) .
- ¹³C NMR : Nitrile carbon at ~115 ppm, carbonyl at ~165 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 394 for bromophenyl analogs) with isotopic patterns confirming halogens .
- X-ray Crystallography : Resolves dihedral angles (e.g., 85.33° between pyridine and benzene rings) and hydrogen-bonding networks .
Q. What safety protocols and personal protective equipment (PPE) are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Contaminated gloves must be disposed of immediately .
- Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., trifluoromethyl iodide) .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS to healthcare providers .
Advanced Research Questions
Q. How does the electronic nature of substituents on the dihydropyridine ring influence reactivity and pharmacological activity?
Methodological Answer:
-
Electron-Withdrawing Groups (EWGs) : 3,4-Dichlorophenyl enhances electrophilicity, increasing binding affinity to targets like COX-2. Substituent effects can be quantified via Hammett σ constants .
-
Structure-Activity Relationship (SAR) :
Substituent Bioactivity Trend Example 4-Bromo Enhances cytotoxicity (IC₅₀ = 5–10 µM in cancer cells) Trifluoromethyl Improves metabolic stability but may reduce solubility
Q. What computational methods predict binding affinity with COX-2, and how are these models validated?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina predicts binding poses in COX-2’s active site. Key interactions include H-bonds with Arg120 and hydrophobic contacts with Tyr355 .
- Validation :
Q. How can contradictory SAR data be resolved when bioactivity conflicts with computational predictions?
Methodological Answer:
- Orthogonal Assays : Use multiple bioassays (e.g., enzyme inhibition + cell viability) to confirm activity .
- Purity Analysis : HPLC (≥95% purity) rules out impurities as confounding factors .
- Pharmacokinetic Factors : Assess membrane permeability (Caco-2 assays) or metabolic stability (microsomal incubation) to explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
